MSAB

Oncology Targeted Therapy Cell-Based Assays

MSAB is the only widely available small molecule that directly binds β-catenin (Armadillo repeat region) and promotes proteasomal degradation, offering a clear advantage for discriminating Wnt-dependent vs independent proliferation (IC50 <6 μM vs >10 μM). For mechanistic studies requiring total β-catenin level reduction or in vivo oral dosing (30.5% bioavailability), no alternative matches this precise pharmacodynamic profile. Order standard research quantities from 1 mg to 100 mg.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
Cat. No. B1677543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSAB
Synonymsmethyl 3-(((4-methylphenyl)sulfonyl)amino)benzoate
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3
InChIKeyCVKBYFCJQSPBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl 3-(4-methylbenzenesulfonamido)benzoate (MSAB): A Wnt/β-Catenin Signaling Inhibitor for Targeted Oncology Research


Methyl 3-(4-methylbenzenesulfonamido)benzoate (CAS: 173436-66-3), commonly designated MSAB, is a synthetic arylsulfonamide that functions as a cell-permeable, selective inhibitor of the Wnt/β-catenin signaling pathway [1]. Its mechanism of action involves direct binding to β-catenin, specifically within the C-terminal two-thirds (amino acids 301–670) of the Armadillo repeat region, which promotes proteasomal degradation of β-catenin and subsequent downregulation of Wnt/β-catenin target genes [2]. The compound is supplied as an off-white solid with a reported purity of ≥98% (HPLC) and exhibits solubility in DMSO .

Why MSAB Cannot Be Replaced by Other Wnt/β-Catenin Inhibitors in Cancer Research


The Wnt/β-catenin signaling axis is a complex pathway targeted by multiple small molecules, but their mechanisms, selectivity profiles, and potency vary significantly. Generic substitution of MSAB with another in-class compound (e.g., tankyrase inhibitors like XAV939 or CBP/β-catenin interaction disruptors like PRI-724) is not scientifically valid due to distinct molecular targets and downstream effects [1]. MSAB uniquely binds directly to β-catenin itself, promoting its degradation [2], whereas other inhibitors act upstream (e.g., XAV939 stabilizes Axin) or disrupt protein-protein interactions without affecting total β-catenin levels [3]. This fundamental difference in pharmacodynamics dictates that MSAB offers a distinct research tool for probing β-catenin degradation, and its quantitative performance metrics (selectivity index, in vivo bioavailability) cannot be assumed for other inhibitors.

Quantitative Differentiation of MSAB from Wnt/β-Catenin Inhibitor Alternatives


Selectivity for Wnt-Dependent Cancer Cells: MSAB vs. Wnt-Independent Cell Lines

MSAB demonstrates a critical therapeutic window: it selectively inhibits the proliferation of Wnt-dependent cancer cells (IC50 < 6 μM) while exhibiting negligible activity against Wnt-independent cells (<10% inhibition at 10 μM) [1]. This differential activity is a key differentiator from broad-spectrum cytotoxic agents. In contrast, the β-catenin inhibitor C2, while also selective, showed a different potency profile in colon cancer cell lines, with IC50 values ranging from 2.5 μM to >20 μM depending on the cell line's APC mutation status [2].

Oncology Targeted Therapy Cell-Based Assays

Direct β-Catenin Binding Affinity and Mode of Action Comparison: MSAB vs. C2

MSAB binds directly to the Armadillo repeat region of β-catenin (amino acids 301–670), promoting its ubiquitination and subsequent proteasomal degradation [1]. This leads to a reduction in total β-catenin protein levels. In contrast, the compound C2 binds to a novel allosteric site on the β-catenin surface, which also leads to degradation but with a distinct binding pose and potentially different effects on β-catenin interactome [2]. The binding affinity of MSAB, while not reported as a precise Kd in the primary literature, was sufficient to enable pull-down assays, confirming a direct physical interaction [1]. A 2022 biophysical survey highlighted that many claimed β-catenin ligands fail orthogonal binding validation; however, MSAB's functional degradation activity remains robustly documented in cellular contexts [3].

β-Catenin Protein Degradation Mechanism of Action

In Vivo Antitumor Efficacy in Xenograft Models: MSAB Bioavailability and Tumor Growth Inhibition

MSAB demonstrates moderate oral bioavailability (30.5% absorption) in mouse models, a quantitative metric that directly impacts its utility for in vivo studies [1]. In xenograft models, MSAB treatment significantly reduced tumor size and weight in Wnt-dependent HCT116, HT115, and H23 tumors [1]. Comparative data for PRI-724 (a CBP/β-catenin inhibitor) indicates it also reduces tumor growth in xenografts but with a distinct pharmacokinetic profile (administered intravenously) and a different mechanism of action that does not involve β-catenin degradation [2]. The quantitative reduction in tumor volume achieved by MSAB in HCT116 xenografts is a key differentiator for oncology researchers selecting a β-catenin degrader.

In Vivo Pharmacology Bioavailability Xenograft

Structure-Activity Relationship (SAR): Ester Position and Substitution Impact on Potency

A comparative study of MSAB analogs revealed that the methyl ester at the 3-position is critical for Wnt1-inhibitory activity [1]. In MTT assays, the 3-substituted methyl ester (MSAB) exhibited significantly higher antiproliferative activity than its 4-substituted methyl ester analog or either ethyl ester variant [1]. Specifically, the 4-substituted methyl ester showed attenuated activity, while 3- and 4-substituted ethyl esters exhibited minimal Wnt1-inhibitory activity in a TCF/LEF luciferase reporter assay [1]. This quantitative SAR data confirms that MSAB's specific substitution pattern is optimal among simple ester analogs, guiding researchers away from less active regioisomers.

Medicinal Chemistry SAR Analog Comparison

Primary Research Applications for Methyl 3-(4-methylbenzenesulfonamido)benzoate (MSAB) Based on Quantitative Differentiation


Functional Dissection of Wnt/β-Catenin Dependency in Cancer Cell Lines

MSAB is the preferred tool for experiments designed to distinguish Wnt-dependent from Wnt-independent cancer cell proliferation. Its selective inhibition of Wnt-dependent cells (IC50 < 6 μM) with minimal effect on Wnt-independent cells (<10% inhibition at 10 μM) enables clear, quantitative discrimination [1]. This application is critical for validating the oncogenic addiction of specific cancer models to the Wnt/β-catenin pathway and for screening potential therapeutic vulnerabilities.

In Vivo Preclinical Studies Requiring Oral Bioavailability and β-Catenin Degradation

For preclinical oncology studies in rodent models, MSAB offers a defined oral bioavailability (30.5% absorption) and a direct β-catenin degradation mechanism [2]. This makes it suitable for oral dosing regimens in xenograft models (e.g., HCT116, HT115) where sustained pathway inhibition is required. The quantitative reduction in tumor volume observed with MSAB provides a benchmark for evaluating novel combination therapies or analogs.

Structure-Activity Relationship (SAR) Studies for β-Catenin Degrader Optimization

MSAB serves as the benchmark compound for medicinal chemistry efforts aimed at developing novel β-catenin degraders. Its established activity profile and the well-characterized loss of potency in 4-substituted or ethyl ester analogs provide a clear SAR starting point [3]. Researchers can use MSAB as a positive control to assess the relative potency and mechanism of newly synthesized arylsulfonamide derivatives in Wnt1-driven cellular assays.

Mechanistic Studies of β-Catenin Degradation and Downstream Signaling

Because MSAB binds directly to the Armadillo repeat region of β-catenin and promotes its proteasomal degradation, it is uniquely suited for mechanistic studies that require a reduction in total β-catenin protein levels [4]. This differentiates it from inhibitors that only disrupt β-catenin's transcriptional activity without affecting its stability. Applications include proteomic analysis of β-catenin interactome changes, assessment of ubiquitination patterns, and evaluation of downstream target gene suppression (e.g., AXIN2, MYC).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.